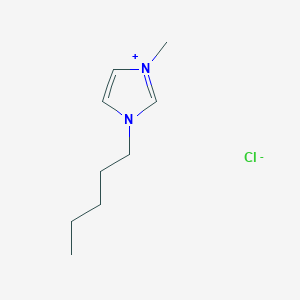

1-Pentyl-3-methylimidazolium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

171058-22-3 |

|---|---|

Molecular Formula |

C9H17ClN2 |

Molecular Weight |

188.70 g/mol |

IUPAC Name |

1-methyl-3-pentylimidazol-1-ium;chloride |

InChI |

InChI=1S/C9H17N2.ClH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

VDOZZSUYAITQGI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCN1C=C[N+](=C1)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment of 1 Pentyl 3 Methylimidazolium Chloride

Synthetic Pathways for 1-Pentyl-3-methylimidazolium chloride

The formation of the 1-pentyl-3-methylimidazolium cation is primarily achieved through the quaternization of 1-methylimidazole (B24206). This can be accomplished via traditional nucleophilic substitution reactions or more modern microwave-assisted protocols.

Nucleophilic Substitution Reactions for Imidazolium (B1220033) Salt Formation

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct alkylation of 1-methylimidazole. In the case of this compound, this involves a nucleophilic substitution reaction between 1-methylimidazole and 1-chloropentane (B165111). The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of the 1-chloropentane, leading to the formation of the desired imidazolium salt.

This reaction is typically carried out by reacting equimolar amounts of 1-methylimidazole and 1-chloropentane. researchgate.net The reaction can be performed neat or in the presence of a solvent such as acetonitrile (B52724). mdpi.com The mixture is heated under reflux for an extended period, often 24 to 48 hours, to ensure complete reaction. mdpi.commdpi.com Upon cooling, the resulting product is typically a viscous liquid or a solid.

Table 1: General Conditions for Nucleophilic Substitution Synthesis of 1-Alkyl-3-methylimidazolium Chlorides

| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time |

|---|

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of ionic liquids. mdpi.com The strong polar nature of the reactants and the ionic product makes them ideal for microwave heating, leading to significantly shorter reaction times. isroset.org

For the synthesis of the analogous 1-pentyl-3-methylimidazolium bromide, 1-methylimidazole and n-pentyl bromide have been subjected to microwave irradiation in a solvent-free condition. isroset.org This method offers several advantages, including faster reaction rates (minutes versus hours), milder reaction conditions, and often higher yields. isroset.org A similar protocol can be applied for the synthesis of the chloride salt, where 1-methylimidazole and 1-chloropentane are irradiated in a sealed vessel. The use of microwave irradiation can reduce reaction times to as little as 3-5 minutes. isroset.org

Optimization of Reaction Conditions: Temperature, Time, and Stoichiometry

The efficiency and purity of the synthesized this compound are highly dependent on the optimization of reaction parameters.

Temperature: In conventional synthesis, the reaction is typically carried out at the reflux temperature of the solvent or the neat mixture to ensure a sufficient reaction rate. mdpi.commdpi.com For microwave-assisted synthesis, temperatures around 80-100°C are often employed to accelerate the reaction without causing decomposition. mdpi.comisroset.org

Time: Conventional heating methods may require reaction times of 24 to 48 hours to achieve high conversion. mdpi.commdpi.com In contrast, microwave-assisted synthesis can dramatically reduce the reaction time to a few minutes. isroset.org

Stoichiometry: While an equimolar ratio of reactants is theoretically required, a slight excess of the alkylating agent (1-chloropentane) is sometimes used to ensure complete conversion of the 1-methylimidazole. However, using a large excess should be avoided as it complicates the purification process.

Advanced Purification Techniques for High-Purity this compound

The crude product obtained from the synthesis often contains unreacted starting materials and colored impurities. Therefore, rigorous purification is necessary to obtain high-purity this compound.

Solvent Washing and Recrystallization Procedures

A common initial purification step involves washing the crude product with a non-polar solvent in which the ionic liquid is insoluble, but the unreacted starting materials are soluble. For similar imidazolium halides, solvents like diethyl ether or ethyl acetate (B1210297) are frequently used to remove unreacted alkyl halides and 1-methylimidazole. researchgate.netisroset.org The product is washed multiple times, and the solvent is then decanted or removed under vacuum. isroset.org

For solid ionic liquids, recrystallization is a powerful purification technique. rochester.edu This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure ionic liquid crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial and is determined by the solubility characteristics of the specific ionic liquid. For related imidazolium chlorides, recrystallization from solvents like acetonitrile has been reported. researchgate.net The purified crystals are then collected by filtration and dried under vacuum. rochester.edu

Application of Adsorption and Filtration Methods for Trace Impurity Removal

To remove color and other trace impurities, adsorption techniques are often employed. Activated carbon is a common adsorbent used for decolorizing ionic liquids. researchgate.net The impure ionic liquid is typically dissolved in a suitable solvent, such as water or an alcohol, and then treated with activated carbon. semanticscholar.org The mixture is stirred and sometimes heated to facilitate the adsorption of impurities onto the carbon surface. semanticscholar.org Subsequently, the activated carbon is removed by filtration, leaving a colorless solution from which the pure ionic liquid can be recovered by solvent evaporation. semanticscholar.org In some cases, filtration through a pad of alumina (B75360) may also be used to remove residual impurities. semanticscholar.org

Table 2: Summary of Purification Techniques for Imidazolium-Based Ionic Liquids

| Technique | Purpose | Typical Solvents/Adsorbents |

|---|---|---|

| Solvent Washing | Removal of unreacted starting materials | Diethyl ether, Ethyl acetate |

| Recrystallization | Removal of soluble and insoluble impurities | Acetonitrile, Ethanol-water mixtures |

Desiccation and Vacuum Drying Strategies for Water Content Minimization

This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can significantly alter its physicochemical properties, such as viscosity and polarity, and can interfere with its performance in various applications. Therefore, rigorous drying protocols are essential following synthesis to minimize the water content.

A common and effective method for drying ionic liquids is heating under a high vacuum. nih.gov This process facilitates the removal of not only residual water but also volatile organic solvents, such as ethyl acetate or ether, that may have been used during the purification washes. nih.govisroset.org The specific conditions for vacuum drying can vary, but typically involve heating the compound at temperatures ranging from 50°C to 90°C for extended periods, often between 24 and 48 hours. nih.gov For analogous imidazolium chlorides, heating at 60°C under vacuum has proven effective for removing residual solvents. nih.gov

The final water content in the ionic liquid is typically quantified using Karl Fischer titration, a standard method for moisture determination. This technique is highly sensitive and provides accurate measurements of trace amounts of water, ensuring the ionic liquid meets the stringent anhydrous conditions required for many applications.

Spectroscopic and Chromatographic Characterization for Structural Confirmation and Purity Verification

A combination of spectroscopic and chromatographic techniques is employed to confirm the molecular structure of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum provides confirmation of the imidazolium ring protons and the attached methyl and pentyl groups. The most downfield signal corresponds to the acidic proton between the two nitrogen atoms on the imidazolium ring (N-CH-N). The other two ring protons appear at slightly higher fields, followed by the signals for the methylene (B1212753) group attached to the nitrogen (N-CH₂), the methyl group on the other nitrogen (N-CH₃), the subsequent methylene groups of the pentyl chain, and finally, the terminal methyl group of the pentyl chain at the highest field.

¹³C-NMR Spectroscopy: The carbon NMR spectrum complements the ¹H-NMR data, confirming the carbon skeleton of the molecule. The carbon atom situated between the two nitrogen atoms of the imidazolium ring is the most deshielded. The other two imidazolium ring carbons appear further upfield. The carbons of the alkyl chains are observed in the aliphatic region of the spectrum. The expected chemical shifts can be reliably predicted based on data from closely related analogs like 1-Butyl-3-methylimidazolium chloride. nih.gov

The following tables present the expected chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazolium H2 (N-CH-N) | ~9.5 - 10.5 | Singlet | 1H |

| Imidazolium H4/H5 | ~7.6 - 7.9 | Multiplet/Two Singlets | 2H |

| N-CH₂ (Pentyl) | ~4.2 | Triplet | 2H |

| N-CH₃ | ~3.9 | Singlet | 3H |

| N-CH₂-CH₂ (Pentyl) | ~1.8 | Multiplet | 2H |

| -(CH₂)₂-CH₂ (Pentyl) | ~1.3 | Multiplet | 2H |

| -CH₂-CH₃ (Pentyl) | ~1.3 | Multiplet | 2H |

| -CH₃ (Pentyl) | ~0.9 | Triplet | 3H |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazolium C2 (N-C-N) | ~137 |

| Imidazolium C4/C5 | ~124, ~122 |

| N-CH₂ (Pentyl) | ~50 |

| N-CH₃ | ~36 |

| N-CH₂-CH₂ (Pentyl) | ~30 |

| -(CH₂)₂-CH₂ (Pentyl) | ~28 |

| -CH₂-CH₃ (Pentyl) | ~22 |

| -CH₃ (Pentyl) | ~14 |

Vibrational spectroscopy techniques, including FTIR and Raman, are valuable for identifying the functional groups present in this compound and probing the interactions between the cation and anion.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. The C-H stretching vibrations of the imidazolium ring typically appear at higher wavenumbers (>3100 cm⁻¹) compared to the aliphatic C-H stretches of the pentyl and methyl groups (2800-3000 cm⁻¹). nih.gov The stretching vibrations associated with the C=C and C=N bonds of the imidazolium ring are found in the 1500-1650 cm⁻¹ region. nih.govisroset.org Various C-H bending and ring deformation modes are also observed at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-H stretching region around 3000 cm⁻¹ is often prominent in the Raman spectrum. Characteristic bands for the imidazolium ring's symmetric and asymmetric stretching modes are also key identifiers. researchgate.net Analysis of Raman spectra, particularly at different pressures or temperatures, can also yield insights into the conformational isomers of the cation. mdpi.com

The table below lists the principal vibrational bands expected for this compound, based on data from closely related compounds. nih.govisroset.orgijcrr.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |

|---|---|---|

| 3100 - 3200 | Imidazolium Ring C-H Stretching | FTIR/Raman |

| 2850 - 3000 | Aliphatic (Pentyl, Methyl) C-H Stretching | FTIR/Raman |

| ~1635 | C=C Stretching | FTIR |

| ~1570 | Imidazolium Ring Framework/C=N Stretching | FTIR |

| ~1465 | Aliphatic C-H Bending (CH₂) | FTIR |

| ~1170 | Imidazolium Ring Deformation/C-N Stretching | FTIR |

| ~1022 | Imidazolium Ring Symmetric Stretch | Raman |

| ~840 | C-N Stretching | FTIR |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and quantifying impurities. A common impurity from the synthesis is unreacted 1-methylimidazole.

An established HPLC method for analyzing 1-alkyl-3-methylimidazolium salts utilizes a cation-exchange column. This stationary phase effectively separates the cationic product from neutral precursors like 1-methylimidazole. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium phosphate (B84403) (KH₂PO₄). Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength around 209-210 nm, where the imidazolium ring exhibits strong absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes. By comparing the peak area of the main product with those of any impurities, the purity of the ionic liquid can be accurately determined.

The following table summarizes a typical set of HPLC conditions for this analysis.

| Parameter | Condition |

|---|---|

| Column | Cation Exchange |

| Mobile Phase | Acetonitrile / Aqueous KH₂PO₄ Buffer |

| Detection | UV at ~210 nm or ELSD |

| Primary Application | Quantification of 1-methylimidazole and other impurities |

Fundamental Intermolecular Interactions and Solution Behavior of 1 Pentyl 3 Methylimidazolium Chloride Systems

Solvation Phenomena in Binary and Ternary Systems

The solvation behavior of 1-pentyl-3-methylimidazolium chloride is dictated by a complex interplay of electrostatic and hydrophobic interactions, which are significantly influenced by the nature of the solvent and any solutes present.

Molecular Interactions with Water: Hydrogen Bonding and Hydration Sphere Dynamics

In aqueous solutions, the interactions between [C5mim][Cl] and water are multifaceted. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor, readily interacting with the hydrogen atoms of water molecules. The 1-pentyl-3-methylimidazolium cation ([C5mim]⁺), on the other hand, exhibits both hydrophilic and hydrophobic characteristics. The imidazolium (B1220033) ring has acidic protons, particularly at the C2 position, which can act as hydrogen bond donors to water molecules. mdpi.com However, the primary hydrophilic interactions are dominated by the electrostatic attraction between the positively charged ring and the oxygen atoms of water.

The pentyl chain introduces a significant hydrophobic element to the cation. This alkyl group does not favorably interact with water and tends to promote self-aggregation to minimize its contact with the aqueous environment, a phenomenon that becomes more pronounced with increasing alkyl chain length. researchgate.net

Solute-Solvent Interactions with Organic and Inorganic Species

The interactions of [C5mim][Cl] with other solutes in a solution are critical for its application in synthesis and separations. In mixtures with organic molecules, such as alcohols, the interactions are influenced by the polarity and hydrogen bonding capabilities of the organic species. rsc.org For instance, in alcohol-ionic liquid mixtures, hydrogen bonding can occur between the alcohol's hydroxyl group and the chloride anion, as well as between the alcohol and the imidazolium ring. nih.gov The pentyl chain of the cation can engage in van der Waals interactions with the nonpolar regions of organic solutes.

With inorganic salts, the interactions are primarily electrostatic. The dissolution of an inorganic salt in [C5mim][Cl] involves the dissociation of the salt into its constituent ions, which then interact with the ions of the ionic liquid. The cation of the dissolved salt will be solvated by the chloride anions of the ionic liquid, while the anion of the salt will interact with the imidazolium cations. The extent of this solvation depends on the charge density and size of the ions of the inorganic salt.

Thermodynamic Analysis of Solute-Solvent and Solute-Solute Interactions

Thermodynamic studies provide quantitative insights into the energetics of interactions in [C5mim][Cl] solutions, which are essential for understanding and predicting their behavior in various applications.

Investigations of Amino Acid and Peptide Solvation in Aqueous this compound Solutions

The solvation of biomolecules like amino acids and peptides in aqueous solutions of ionic liquids is a field of active research, driven by the potential of ionic liquids as media for enzymatic reactions and protein stabilization. While specific studies on this compound are limited, research on analogous imidazolium-based ionic liquids provides valuable insights. nih.gov

The interactions between amino acids and [C5mim][Cl] in water are a combination of electrostatic interactions between the charged groups of the amino acid and the ionic liquid ions, hydrogen bonding, and hydrophobic interactions involving the amino acid side chains and the pentyl group of the cation. The nature of the amino acid side chain plays a crucial role; amino acids with nonpolar side chains will interact more favorably with the pentyl chain of the [C5mim]⁺ cation, while those with charged or polar side chains will have stronger electrostatic or hydrogen bonding interactions with the imidazolium ring and the chloride anion.

Studies on similar systems have shown that ionic liquids can influence the stability and conformation of peptides. sigmaaldrich.com The preferential interaction of the ionic liquid components with the peptide backbone or specific side chains can either stabilize or destabilize the folded structure of the peptide.

Evaluation of Solvation Behavior Through Apparent Molar Properties

Apparent molar properties, such as apparent molar volume (Vφ), are powerful tools for probing solute-solvent and solute-solute interactions in solution. These properties reflect the volume changes upon the addition of a solute to a solvent and can provide information about the packing efficiency and structural organization of the solution.

The following table presents hypothetical data based on trends observed for similar systems to illustrate how apparent molar volumes might be presented.

| Amino Acid | Concentration of [C5mim][Cl] (mol/kg) | Apparent Molar Volume (Vφ) (cm³/mol) | Transfer Partial Molar Volume (ΔVφ⁰) (cm³/mol) |

|---|---|---|---|

| Glycine | 0.1 | 43.5 | 0.3 |

| Glycine | 0.5 | 44.2 | 1.0 |

| L-Alanine | 0.1 | 60.8 | 0.4 |

| L-Alanine | 0.5 | 61.7 | 1.3 |

| L-Valine | 0.1 | 91.2 | 0.6 |

| L-Valine | 0.5 | 92.5 | 1.9 |

Note: The data in this table is illustrative and based on general trends observed in similar systems, not on experimental measurements for this compound.

Structural Transitions and Phase Behavior in this compound Mixtures

Mixtures containing this compound can exhibit complex phase behavior and structural transitions as a function of composition and temperature. In aqueous solutions, the self-aggregation of the [C5mim]⁺ cations, driven by the hydrophobic interactions of the pentyl chains, can lead to the formation of micelles or other supramolecular structures at certain concentrations. nih.gov These transitions can be detected by changes in the physical properties of the solution, such as conductivity, viscosity, and surface tension.

The phase behavior of [C5mim][Cl] with other solvents, such as alcohols, can also be complex, with the possibility of liquid-liquid phase separation and the formation of upper or lower critical solution temperatures depending on the specific alcohol and the temperature range. rsc.org These phase behaviors are governed by the delicate balance of hydrogen bonding, electrostatic, and hydrophobic interactions between the components of the mixture. The structure of these mixtures at a molecular level can be investigated using techniques such as small-angle X-ray or neutron scattering, which can provide information on the size and shape of any aggregates that may form.

Liquid-Solid and Solid-Solid Phase Transitions

The thermal behavior of 1-alkyl-3-methylimidazolium chlorides, including this compound, is characterized by several phase transitions. These transitions are not always simple melting and freezing points; they often involve more complex phenomena such as glass transitions, cold crystallization, and solid-solid phase transitions. researchgate.netresearchgate.net The flexibility of the pentyl group on the imidazolium cation plays a crucial role in these transitions. nih.gov

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate these phase transitions. researchgate.net Upon cooling from the liquid state, many ionic liquids, including those in the 1-alkyl-3-methylimidazolium chloride series, tend to form a glass rather than crystallize. This is observed as a step-change in the heat capacity in the DSC thermogram, known as the glass transition temperature (Tg). researchgate.net Upon subsequent heating, the glassy material may undergo cold crystallization, an exothermic process where it rearranges into an ordered crystalline structure, before finally melting, which is an endothermic process. researchgate.net

For the closely related compound, 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), a glass transition has been observed at approximately 225 K (-48 °C). researchgate.net Upon reheating, cold crystallization occurs at around 29 °C, followed by melting. researchgate.net The melting point for [C4mim]Cl has been reported to be around 74°C (347 K). researchgate.netnih.gov

Solid-solid phase transitions are also a known feature of 1-alkyl-3-methylimidazolium halides. researchgate.net These transitions represent changes in the crystalline packing of the ions and are often related to conformational changes in the alkyl chain. For instance, in 1-butyl-3-methylimidazolium bromide and chloride, the transition between different conformers of the butyl group (e.g., gauche-trans and trans-trans) is linked to their melting and freezing behavior. nih.gov For [C4mim]Cl, a solid-solid transition has been observed at approximately 30°C. researchgate.net It is expected that this compound would exhibit similar complex phase behavior, with transition temperatures influenced by the longer pentyl chain. The increased conformational flexibility of the pentyl group compared to the butyl group could lead to more complex solid-state structures and transitions.

Table 1: Illustrative Phase Transition Temperatures of 1-Alkyl-3-methylimidazolium Chlorides from DSC Analysis

| Compound Name | Glass Transition (Tg) | Cold Crystallization (Tcc) | Solid-Solid Transition (Tss) | Melting Point (Tm) |

| 1-Butyl-3-methylimidazolium chloride | ~ -48 °C (225 K) researchgate.net | ~ 29 °C (302 K) researchgate.net | ~ 30 °C (303 K) researchgate.net | ~ 74 °C (347 K) researchgate.net |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental data for this compound was not available in the reviewed literature. The data for 1-butyl-3-methylimidazolium chloride is provided for comparative purposes.

Influence of Water Concentration on Nanostructure and Phase Separation

The presence of water can significantly influence the nanostructure and phase behavior of 1-alkyl-3-methylimidazolium chlorides. These ionic liquids are typically hygroscopic, and even small amounts of water can alter their physical properties. The interactions between water molecules and the ionic liquid components, particularly the chloride anion through hydrogen bonding, are key to understanding these effects. nih.gov

In the pure, anhydrous state, 1-alkyl-3-methylimidazolium chlorides with sufficiently long alkyl chains can exhibit a nanostructured arrangement, with polar networks formed by the imidazolium heads and chloride anions, and nonpolar domains arising from the aggregation of the alkyl tails. The addition of water disrupts this organization. nih.gov

At low water concentrations, water molecules tend to be solvated by the chloride anions, forming strong hydrogen bonds. nih.gov This can lead to a more structured local environment around the anions. As the water concentration increases, a continuous hydrogen-bonded network of water molecules can form. nih.gov For 1-alkyl-3-methylimidazolium chlorides with longer alkyl chains, such as the pentyl derivative, this can lead to the formation of mesophases (liquid crystalline phases) due to the amphiphilic nature of the cation. researchgate.net

With further increases in water concentration, macroscopic phase separation can occur. This is particularly true for longer-chain homologues. For instance, in aqueous mixtures of 1-decyl-3-methylimidazolium (B1227720) chloride ([C10mim]Cl), different hydrated crystalline forms have been identified depending on the water content, indicating a complex phase diagram. researchgate.net A monohydrate crystallizes from solutions with 6-8% (w/w) water, exhibiting a bilayered structure with distinct hydrophobic and hydrophilic regions. researchgate.net Another form incorporates a variable amount of water and crystallizes from solutions with less than 6% (w/w) water. researchgate.net A trihydrate has been observed under high pressure from solutions with high water content. researchgate.net

Molecular dynamics simulations of related systems have shown that the addition of water to certain imidazolium-based ionic liquid mixtures can induce liquid-liquid phase separation. mdpi.com This is driven by the preferential interactions of water with the more hydrophilic components of the mixture, leading to the formation of a water-rich phase and a water-lean (ionic liquid-rich) phase. The tendency for phase separation is expected to increase with the length of the alkyl chain on the imidazolium cation due to the increasing hydrophobicity.

Table 2: Expected Influence of Water Concentration on the Nanostructure of this compound

| Water Concentration | Expected Nanostructure and Phase Behavior |

| Low (e.g., < 5 wt%) | Water molecules primarily interact with chloride anions, potentially forming hydrated ionic liquid structures. The bulk nanostructure of the ionic liquid is largely maintained. |

| Moderate (e.g., 5-50 wt%) | Formation of extended hydrogen-bonded water networks. Potential for the formation of lyotropic liquid crystalline phases (mesophases) due to the amphiphilic nature of the [C5mim]+ cation. |

| High (e.g., > 50 wt%) | Potential for liquid-liquid phase separation into a water-rich phase and an ionic liquid-rich phase, driven by the hydrophobic interactions of the pentyl chains. |

Note: This table is based on the observed behavior of homologous 1-alkyl-3-methylimidazolium chlorides and represents expected trends for the pentyl derivative.

Advanced Applications of 1 Pentyl 3 Methylimidazolium Chloride in Chemical and Materials Science

Catalytic Applications in Organic Synthesis and Biocatalysis

1-Pentyl-3-methylimidazolium chloride, a member of the imidazolium-based ionic liquids (ILs) family, has emerged as a significant compound in the advancement of green chemistry and catalysis. Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make it a versatile platform for various catalytic applications. isroset.org These ILs can function not merely as benign replacement solvents but also as active catalysts or catalyst supports, influencing reaction rates and selectivity.

The utility of this compound and its analogues in green synthesis is twofold: it serves as a sustainable reaction medium and can actively participate in the catalytic cycle. As a medium, its non-volatile nature mitigates the release of hazardous volatile organic compounds (VOCs), a primary goal of green chemistry. isroset.org Furthermore, its ability to dissolve a wide range of organic and inorganic compounds facilitates single-phase reaction conditions for otherwise immiscible reactants.

Beyond its role as a solvent, the ionic liquid's components can enhance catalytic processes. Research on the closely related 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has shown that the ionic liquid itself can increase the Hammett acidity of an acid catalyst dissolved within it, thereby accelerating the kinetics of reactions like cellulose (B213188) depolymerization. nih.gov This demonstrates that the IL is not an inert solvent but an active component that modulates the catalytic environment. nih.gov This catalytic activity is crucial in reactions such as transesterification, where imidazolium-based ILs have been used to activate carbonyl groups through hydrogen-bond interactions, facilitating nucleophilic attack and promoting the synthesis of organic carbonates. beilstein-journals.org The stability and recyclability of these ILs further enhance their green credentials, allowing for multiple reaction cycles with sustained activity. beilstein-journals.org

| Reaction Type | Ionic Liquid Catalyst/Medium | Key Findings | Reference |

|---|---|---|---|

| Cellulose Hydrolysis | 1-Butyl-3-methylimidazolium chloride | Enhances the Hammett acidity of the acid catalyst, improving reaction kinetics beyond just acting as a solvent. | nih.gov |

| Transesterification (Dimethyl Carbonate with 1-Pentanol) | 1-Butyl-3-methylimidazolium hydroxide | Achieved a 76% yield of dipentyl carbonate; catalyst was recycled five times with yields still exceeding 70%. | beilstein-journals.org |

| Extractive Desulfurization | 1-Butyl-3-methylimidazolium chloride | Removed 81% of dibenzothiophene (B1670422) from model fuel under mild conditions; IL can be reused without regeneration. | researchgate.net |

1-Pentyl-3-methylimidazolium salts are effective in facilitating specific organic reactions, such as the synthesis of benzoxazole (B165842) derivatives. In a model green synthesis, the bromide analogue, 1-pentyl-3-methylimidazolium bromide, was used as a reaction medium for the condensation of 2-aminophenol (B121084) and benzaldehyde (B42025) to produce 2-phenylbenzoxazole (B188899). isroset.orgisroset.org This method, performed under microwave irradiation and solvent-free conditions, highlights the advantages of using ionic liquids. isroset.orgisroset.org

The ionic liquid medium offers significant benefits, including shorter reaction times, high product yields, and mild reaction conditions. isroset.orgisroset.org The procedure is simplified, and the isolation of the product is straightforward. isroset.org The role of the ionic liquid is crucial in promoting the reaction, which proceeds efficiently without the need for an additional, often toxic, catalyst. isroset.orgisroset.org This approach exemplifies a cost-effective and environmentally benign pathway for synthesizing important heterocyclic compounds. isroset.org

| Parameter | Condition/Result | Reference |

|---|---|---|

| Reactants | 2-Aminophenol and Benzaldehyde | isroset.org |

| Reaction Medium | 1-Pentyl-3-methylimidazolium bromide | isroset.orgisroset.org |

| Energy Source | Microwave Irradiation | isroset.orgisroset.org |

| Key Advantages | Catalyst-free, solvent-free, shorter reaction time, high product yield, simple isolation. | isroset.orgisroset.org |

In biocatalysis, maintaining enzyme stability and activity is paramount. Imidazolium-based ionic liquids like this compound have been investigated for their ability to serve as media for enzymatic reactions. The interaction between the ionic liquid and the enzyme is critical and can be modulated to enhance performance. Research has shown that the stability of enzymes in these liquids can be significantly improved by altering the enzyme's surface charge. nih.govacs.org

For instance, studies using 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) demonstrated a direct correlation between the enzyme's thermodynamic stabilization and its surface charge ratio. nih.govacs.org Chemical modification of the enzyme chymotrypsin (B1334515) through succinylation, which lowers the ratio of positive to negative surface charges, resulted in a substantial stabilization of 17.0 kJ/mol in a 10% (v/v) [BMIM][Cl] solution. nih.govacs.org This stabilization is attributed to the mediated organization of the ionic liquid's cations and anions around the enzyme, where a preferential exclusion of the chloride anion correlates with increased enzyme stability. nih.govacs.org The imidazolium (B1220033) cations primarily interact with aromatic residues on the enzyme's surface, further influencing its conformation and stability. nih.gov

| Modification | Change in Stabilization Energy (kJ/mol) | Reference |

|---|---|---|

| Succinylation | +17.0 | nih.govacs.org |

| Acetylation | +6.6 | nih.govacs.org |

| Cationization | -3.6 (Destabilization) | nih.govacs.org |

Electrochemical Systems and Energy Technologies

The unique electrochemical properties of this compound, including its high ionic conductivity, wide electrochemical stability window, and non-flammability, position it as a key material in the development of next-generation energy technologies. mdpi.com

Imidazolium-based ionic liquids are highly promising electrolytes for energy storage devices like supercapacitors (also known as electrochemical capacitors or ECs), batteries, and fuel cells. mdpi.comresearchgate.net Their intrinsic properties overcome many limitations of traditional aqueous and organic electrolytes, such as high volatility and flammability. mdpi.comresearchgate.net In supercapacitors, these ILs can function over a wide voltage window and at elevated temperatures, which significantly boosts energy density. researchgate.netresearchgate.net

For example, a supercapacitor using the similar ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide demonstrated excellent performance at 105 °C, achieving a specific capacitance of 174 F g⁻¹ and a corresponding energy density of 74 Wh kg⁻¹. researchgate.net Furthermore, the device showed remarkable durability, retaining over 90% of its initial capacitance after 10,000 charge-discharge cycles. researchgate.net In the context of fuel cells, imidazolium salts have been tested as electrolytes in proton exchange membranes (PEMs), showing good thermal stability and conductivity, which are crucial for high-temperature applications. mdpi.com Their use in lithium polymer batteries has also shown promising results for creating stable gel polymer electrolytes. mdpi.com

| Electrolyte | Operating Temperature | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Cycling Stability | Reference |

|---|---|---|---|---|---|

| 1-Hexyl-3-methylimidazolium bromide | 105 °C | 174 | 74 | 90.6% retention after 10,000 cycles | researchgate.net |

| 1-Hexyl-3-methylimidazolium bromide | Room Temperature | 87 | 37 | Not specified | researchgate.net |

The electrodeposition of metals and materials from ionic liquids like this compound is a rapidly advancing field. These ILs serve as ideal electrolytes due to their ability to dissolve a high concentration of metal salts, their high conductivity, and their wide electrochemical window, which allows for the deposition of metals that are difficult or impossible to plate from aqueous solutions. researchgate.net They enable the formation of uniform, dense, and well-adherent metallic coatings. researchgate.net

A prominent example is the electrodeposition of aluminum from an acidic mixture of aluminum chloride (AlCl₃) and 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl). In this system, dense and continuous aluminum deposits can be obtained at current efficiencies ranging from 85% to 100%, depending on the applied current density. researchgate.net The process is effective for coating various substrates. researchgate.net Similarly, these ionic liquids have been successfully used for the electrodeposition of other metals, including palladium, where the IL anions control the metal speciation and the cations influence the double-layer structure at the electrode surface. researchgate.netresearchgate.net This level of control is critical for producing high-quality metal films for applications in catalysis, electronics, and corrosion protection.

| Parameter | Value/Observation | Reference |

|---|---|---|

| Electrolyte System | 2:1 molar ratio AlCl₃-[EMIm]Cl | researchgate.net |

| Deposition Type | Constant Current | researchgate.net |

| Current Density Range | 10 to 70 mA/cm² | researchgate.net |

| Current Efficiency | 85% to 100% | researchgate.net |

| Deposit Quality | Dense, continuous, and well-adherent | researchgate.net |

Chemical Separation Processes and Extraction Technologies

The application of this compound, [C5mim]Cl, in chemical separation and extraction is an area of specialized research. Its utility is primarily dictated by its physicochemical properties, which influence its behavior as a solvent and a phase-forming component.

Extractive Desulfurization, Denitrification, and Dearomatization of Hydrocarbon Fuels

Extractive desulfurization (EDS), denitrification (EDN), and dearomatization are critical processes for upgrading hydrocarbon fuels to meet stringent environmental regulations. While various ionic liquids have been investigated for these applications, there is a notable lack of specific research detailing the use of this compound for these purposes. Studies on related compounds, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), have shown some efficacy in extractive desulfurization. For instance, [C4mim]Cl has been demonstrated to achieve significant removal of dibenzothiophene from model fuels. semanticscholar.orgnih.gov Furthermore, research on 1-pentyl-3-methylimidazolium with a different anion, bis(trifluoromethylsulfonyl)imide ([C5mim][Tf2N]), has shown its potential as a selective solvent for the simultaneous desulfurization, denitrification, and dearomatization of gasoline. researchgate.net However, direct experimental data and detailed findings on the performance of this compound in these specific extractive processes for hydrocarbon fuels are not prominently available in the current scientific literature.

Utilization as a Phase Transfer Medium in Liquid-Liquid Extraction

The role of ionic liquids as phase transfer catalysts in liquid-liquid extraction systems is a subject of growing interest. Their ability to facilitate the transfer of reactants between immiscible phases can enhance reaction rates and yields. Imidazolium-based ionic liquids, in general, have been recognized for their potential in phase transfer catalysis due to their tunable solubility and catalytic activity. mdpi.comdntb.gov.ua However, specific studies focusing on the application of this compound as a phase transfer medium in liquid-liquid extraction processes are not extensively documented. While the broader class of 1-alkyl-3-methylimidazolium salts has been explored in various biphasic reactions, detailed research findings and performance data for the pentyl derivative in this specific role are limited.

Biomass Processing and Lignocellulosic Valorization

The processing of biomass, particularly lignocellulosic materials, is a cornerstone of developing sustainable biorefineries. Ionic liquids have emerged as potent solvents for the dissolution and pretreatment of these materials.

Dissolution and Pretreatment of Cellulose and Lignocellulosic Materials

The ability of ionic liquids to dissolve cellulose is highly dependent on the nature of both the cation and the anion. The chloride anion is known to be effective in disrupting the extensive hydrogen-bonding network of cellulose. However, the structure of the cation, specifically the length of the alkyl chain in 1-alkyl-3-methylimidazolium chlorides, plays a critical role.

Research has revealed a distinct "odd-even effect" in the cellulose dissolving capability of this homologous series of ionic liquids. mdpi.com It has been reported that imidazolium-based ionic liquids with even-numbered alkyl chains (e.g., butyl and hexyl) are effective solvents for cellulose. In contrast, those with odd-numbered alkyl chains, including this compound, are described as being practically unable to dissolve cellulose. mdpi.com This phenomenon is attributed to differences in the packing and intermolecular interactions of the ionic liquids, which affect their ability to interact with the cellulose polymer chains. Consequently, this compound is not considered a suitable solvent for the primary dissolution of cellulose or for the pretreatment of lignocellulosic biomass where cellulose solubilization is the primary goal.

Preparation of Nanocellulose and Cellulose-Derived Products

Nanocellulose, with its exceptional mechanical properties and high surface area, is a highly sought-after nanomaterial derived from cellulose. Its preparation often involves the controlled hydrolysis of cellulose, a process for which some ionic liquids have been employed as both the solvent and catalyst.

Given that the effective dissolution of the parent cellulose is a prerequisite for most nanocellulose production methods involving ionic liquids, the poor cellulose-dissolving capacity of this compound significantly limits its application in this area. mdpi.com The scientific literature on nanocellulose preparation predominantly focuses on ionic liquids that are known to be good cellulose solvents, such as 1-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride. nih.govsemanticscholar.org There are no significant reports on the successful preparation of nanocellulose or other cellulose-derived products using this compound, which is consistent with its established inability to effectively dissolve cellulose.

Directed Synthesis of Nanomaterials

The ionic liquid this compound, also known as [C5MIM][Cl], serves as a versatile medium in the ionothermal synthesis of nanomaterials. Its unique properties, such as high thermal stability, negligible vapor pressure, and tunable solvating capabilities, make it an effective reaction environment that can also act as a templating or structure-directing agent. In this capacity, it influences the size, morphology, and phase of the resulting nanomaterials. The imidazolium cation, with its pentyl chain, can form supramolecular assemblies that serve as soft templates, guiding the growth of inorganic structures.

Use in the Preparation of Oxide Nanomaterials

This compound plays a significant role in the synthesis of metal oxide nanoparticles by acting as a solvent, stabilizer, and morphological template. The choice of the ionic liquid, particularly the alkyl chain length on the imidazolium cation, is a critical factor in controlling the final characteristics of the oxide nanomaterials. While specific studies focusing exclusively on the pentyl (C5) chain are limited, research on the broader family of 1-alkyl-3-methylimidazolium chlorides ([CnMIM][Cl]) provides clear evidence of their templating effect.

In the synthesis of zinc oxide (ZnO) nanoparticles, for instance, imidazolium-based ionic liquids have been shown to effectively control particle size and shape. Studies using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have successfully produced ZnO nanoparticles with a mean diameter of around 65 nm. The ionic liquid facilitates the formation of well-defined, uniformly shaped nanostructures by capping the particles, thereby preventing agglomeration and controlling their growth. The interaction between the imidazolium cation and the surface of the growing nanoparticle is key to this stabilizing effect.

The length of the alkyl chain (e.g., butyl vs. ethyl) has a demonstrated impact on the resulting particle size. For example, in syntheses using tetrafluoroborate (B81430) salts, ZnO nanoparticles prepared with 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4) exhibited a larger average size (around 70 nm) compared to those synthesized with its butyl counterpart ([BMIM]BF4), which produced particles around 55 nm. This is attributed to the shorter alkyl group on the [EMIM] cation, which provides less of a steric hindrance, allowing nanoparticles to grow larger. Following this trend, it can be inferred that the pentyl chain of [C5MIM][Cl] would offer a specific level of steric control, influencing the final particle size in a predictable manner relative to shorter and longer chains.

The general process for synthesizing oxide nanomaterials using [CnMIM][Cl] often involves a sol-gel or precipitation method where a metal salt precursor is dissolved in an aqueous solution containing the ionic liquid. The addition of a precipitating agent, such as sodium hydroxide, initiates the formation of the metal oxide. The ionic liquid in the reaction medium modulates the nucleation and growth phases, leading to controlled nanoparticle characteristics.

| Ionic Liquid | Oxide Nanomaterial | Synthesis Method | Observed Morphology | Average Particle Size (nm) |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | ZnO | Precipitation | Capsule-shaped | ~65 |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) | ZnO | Sol-gel | Capsule-shaped | ~55 |

| 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4) | ZnO | Sol-gel | Flake-shaped | ~70 |

Role in the Synthesis of Inorganic Non-Metallic Nanomaterials

In the realm of inorganic non-metallic nanomaterials, this compound is particularly relevant as a structure-directing agent in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). The self-assembly of the ionic liquid's cations and anions into micellar structures creates templates around which silica precursors, such as tetraethoxysilane (TEOS), can hydrolyze and condense. This templating action is crucial for forming the porous network characteristic of these materials.

For example, studies comparing different 1-alkyl-3-methylimidazolium salts have demonstrated this trend. While specific data for the pentyl (C5) chain is not extensively documented, the established relationship allows for predictions of its behavior. It would be expected to produce MSNs with properties intermediate between those created with shorter-chain (e.g., butyl, C4) and longer-chain (e.g., hexadecyl, C16) imidazolium ionic liquids. The use of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has been successfully employed in the acid-catalyzed sol-gel synthesis of composite silica xerogels, where it acts simultaneously as a co-solvent, catalyst, and pore template. The final morphology of these materials is directly linked to the type and amount of ionic liquid used.

The synthesis process typically involves dissolving the ionic liquid in water, followed by the addition of a silica precursor. The mixture is stirred, often at a controlled temperature, to allow for the hydrolysis and condensation of the silica around the ionic liquid templates. After the silica structure is formed, the ionic liquid template is removed, usually through washing with a solvent like ethanol (B145695) or by calcination, to yield the final porous nanomaterial.

| Ionic Liquid Template | Inorganic Nanomaterial | Key Findings on Structural Influence |

|---|---|---|

| 1-alkyl-3-methylimidazolium salts | Mesoporous Silica | Longer alkyl chains on the cation generally decrease pore size and increase surface area. |

| 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Silica Xerogels | Acts as a co-solvent, catalyst, and pore template, influencing the final morphology of the composite material. |

| 1-hexadecyl-3-methylimidazolium chloride | Mesoporous Silica | Used in sol-gel reactions to create porous silica structures. |

Computational and Theoretical Investigations of 1 Pentyl 3 Methylimidazolium Chloride

Molecular Dynamics Simulations for Microscopic Structure and Dynamics

Molecular dynamics (MD) simulations are a cornerstone in the theoretical study of ionic liquids, offering a window into the microscopic world of ion arrangements and their movements over time. For compounds like 1-pentyl-3-methylimidazolium chloride, MD simulations elucidate the link between molecular structure and macroscopic properties.

Detailed simulations on related 1-alkyl-3-methylimidazolium chloride ionic liquids reveal specific structural and dynamic characteristics. nih.gov These studies systematically analyze radial distribution functions, coordination numbers, and the extent of hydrogen bonding between the constituent ions. nih.gov The simulations show that the chloride anion tends to be located in the vicinity of the imidazolium (B1220033) ring, forming hydrogen bonds with the ring's hydrogen atoms. The length of the alkyl chain, in this case, the pentyl group, influences the larger-scale liquid structure, often leading to the formation of polar and nonpolar nanodomains.

The dynamics of the ionic liquid are also a key focus of MD studies. Properties such as self-diffusion coefficients of the cation and anion, ionic conductivity, and viscosity are calculated to understand transport phenomena. nih.govresearchgate.net Many classical force fields developed for ionic liquids have been found to predict viscosities that are too high, a phenomenon attributed to the lack of electronic polarizability in the models. nih.govresearchgate.net To correct this, a common technique is the uniform scaling of partial atomic charges, typically by a factor of 0.6 to 0.9, which has been shown to improve the calculated values for viscosity, diffusion constants, and ionic conductivity. nih.gov

Simulations of 1-alkyl-3-methylimidazolium ionic liquids mixed with solvents like water have also been performed. nih.gov These studies analyze the influence of the cation's alkyl chain length and the nature of the anion on the structure and dynamics of the mixture. nih.gov They have confirmed the formation of water clusters within the ionic liquid, with the anion's properties being a critical determinant of the water network and, consequently, the miscibility. nih.gov

Table 1: Illustrative Transport Properties from MD Simulations of a Related Ionic Liquid ([C₄mim]Cl) Note: This data for 1-butyl-3-methylimidazolium chloride illustrates the type of information obtained from MD simulations. Values for this compound would be qualitatively similar but differ in magnitude.

| Property | Simulated Value (Charge Scaled) | Experimental Value |

| Viscosity | Varies with force field | ~100-200 mPa·s (at ~300K) |

| Cation Diffusion Coefficient (D+) | ~10⁻¹¹ m²/s | ~10⁻¹¹ m²/s |

| Anion Diffusion Coefficient (D-) | ~10⁻¹¹ m²/s | ~10⁻¹¹ m²/s |

| Ionic Conductivity | Varies with force field | ~1-5 mS/cm |

Quantum Chemical Calculations for Elucidating Interaction Mechanisms

Quantum chemical calculations offer a higher level of theory to probe the electronic structure and specific interactions between ions, providing a fundamental understanding that complements the classical approach of MD simulations.

Density Functional Theory (DFT) is widely used to investigate the structures and conformational properties of 1-alkyl-3-methylimidazolium based ionic liquids. nih.govresearchgate.net DFT calculations are employed to optimize the geometries of ion pairs and explore the potential energy surface to identify stable conformers of the 1-pentyl-3-methylimidazolium cation. researchgate.net For the alkyl chain, different conformations such as trans and gauche are considered to determine the most energetically favorable structures. researchgate.net

DFT studies on the interaction between the imidazolium cation and the chloride anion reveal the nature and strength of their bonding. nih.govresearchgate.net These calculations show that the chloride anion preferentially interacts with the hydrogen atoms on the imidazolium ring (especially the one at the C2 position, between the two nitrogen atoms), forming strong hydrogen bonds. nih.govnih.gov Theoretical results indicate the existence of specific active regions around the cation where the anion can form a stable ion pair. nih.gov The interaction energy between the cation and anion is a key output of these calculations, quantifying the strength of the ion pairing. nih.gov

Table 2: Example DFT-Calculated Interaction Energies for Imidazolium-Chloride Ion Pairs Note: This table provides representative values for similar systems to illustrate DFT findings.

| Interaction Site | Basis Set | Calculated Interaction Energy (kJ/mol) |

| C2-H···Cl⁻ | 6-311++G | -100 to -150 |

| C4-H/C5-H···Cl⁻ | 6-311++G | -80 to -120 |

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluid mixtures. nih.gov This approach is particularly useful for ionic liquids like this compound. The method first generates a "sigma profile" (σ-profile) for each ion based on quantum chemical calculations. ua.pt This profile is a histogram of the screening charge density on the molecule's surface, which quantifies its polarity distribution. ua.pt

By analyzing the σ-profiles of the 1-pentyl-3-methylimidazolium cation, the chloride anion, and other molecules, COSMO-RS can predict a wide range of properties, including activity coefficients, solubilities, and vapor-liquid equilibria. ua.ptresearchgate.netresearchgate.net The interaction energies (misfit, hydrogen bonding, and van der Waals) between the components of a mixture are calculated, providing deep insight into the solvation process. researchgate.net For instance, the strong hydrogen bond accepting ability of the chloride anion is readily apparent from its σ-profile, explaining its significant interaction with hydrogen bond donors. ua.ptresearchgate.net

Predictive Modeling for Designing New this compound-Based Systems and Processes

Computational modeling is not only for understanding existing systems but also for the predictive design of new ones. The high cost and vast number of possible ion combinations make a purely experimental approach to developing new ionic liquid-based processes impractical. Predictive models serve as a crucial screening tool to identify promising candidates and guide experimental efforts.

COSMO-RS, in particular, has emerged as a reliable tool for screening large libraries of ionic liquids for specific applications. rsc.org For example, by calculating the solubility of a target compound (such as a polymer, a drug molecule, or a gas like CO₂) in a vast array of virtual ionic liquids, researchers can identify which cation-anion combinations are most promising. researchgate.netrsc.org This in silico screening can be applied to systems involving this compound to predict its effectiveness in various potential applications, such as in separations, as a solvent for biopolymers, or for gas capture. nih.govrsc.org The model can predict how modifications to the cation or anion, or the addition of co-solvents, would affect the performance of a process. researchgate.net

Similarly, DFT and MD simulations can be used in a predictive capacity. For instance, DFT calculations can help correlate molecular structure with desired properties, such as electrochemical stability or catalytic activity. researchgate.net MD simulations can predict how changes in temperature, pressure, or composition will affect the transport properties (like viscosity and conductivity) of a this compound-based mixture, which is critical for process engineering and optimization. researchgate.net

Future Research Directions and Sustainable Development Outlook

Exploration of Functionalized 1-Pentyl-3-methylimidazolium Cation Derivatives and Anion Exchange Variants

The versatility of ionic liquids stems from their "designer" nature, where the cation and anion can be modified to fine-tune physicochemical properties. Future research will heavily focus on creating novel derivatives of 1-Pentyl-3-methylimidazolium chloride to enhance its performance in specific applications.

Cation Functionalization: Introducing functional groups onto the 1-pentyl-3-methylimidazolium cation is a key strategy for creating task-specific ILs. Research has shown that incorporating groups such as hydroxyl (-OH), ether (-OR), cyano (-CN), or esters (-COOR) can significantly alter properties like polarity, viscosity, and interaction with other molecules. researchgate.netnih.govbiointerfaceresearch.com For example, adding CO2-philic groups can enhance carbon dioxide capture capacity through stronger intermolecular interactions. nih.gov The length and branching of the alkyl chain also play a crucial role in determining cytotoxicity and biodegradability, a critical consideration for developing environmentally benign ILs. biointerfaceresearch.com The goal is to design cations that not only perform a primary function (e.g., as a solvent or catalyst) but also possess secondary attributes like enhanced biodegradability or reduced toxicity.

Anion Exchange: The chloride anion can be exchanged with a wide variety of other anions to dramatically alter the IL's properties. This process of metathesis or anion exchange is a cornerstone of IL design. researchgate.net For instance, replacing chloride with bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) can create a hydrophobic IL with different solubility characteristics, suitable for applications like the dearomatization and desulfurization of fuels. researchgate.net Similarly, exchanging chloride for acetate (B1210297) can modify the IL's ability to dissolve biopolymers. researchgate.net Future work will explore a broader range of anions to create variants of 1-pentyl-3-methylimidazolium tailored for specific industrial challenges, from specialty chemical synthesis to advanced materials processing.

Table 1: Potential Modifications to this compound and Their Targeted Effects

| Modification Type | Example of Modifier | Potential Effect on Properties | Target Application |

|---|---|---|---|

| Cation Functionalization | Hydroxyl (-OH) group on pentyl chain | Increased polarity, hydrogen bonding capability | Enhanced biomass dissolution |

| Cyano (-CN) group on pentyl chain | Altered electrochemical window, reduced energy for CO2 reduction researchgate.net | Electrocatalysis, CO2 conversion | |

| Ester (-COOR) group on pentyl chain | Modified biodegradability and toxicity biointerfaceresearch.com | Biocompatible applications | |

| Anion Exchange | Acetate ([CH3COO]⁻) researchgate.net | Improved cellulose (B213188) solubility | Biofuel production, fiber recycling |

| Bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) researchgate.net | Increased hydrophobicity and thermal stability | Liquid-liquid extraction, desulfurization | |

| Tetrafluoroborate (B81430) ([BF4]⁻) | Altered viscosity and conductivity | Electrochemical applications |

Development of Integrated Processes for Efficient Recycling and Regeneration of this compound

The relatively high cost of ionic liquids is a significant barrier to their large-scale industrial use. Therefore, developing efficient and integrated recycling and regeneration processes is paramount for economic viability and sustainability. nih.gov While ILs like 1-butyl-3-methylimidazolium chloride have shown high efficiency in processes such as extractive desulfurization and can be reused for several cycles without significant loss of activity, the accumulation of impurities eventually necessitates regeneration. nih.govnih.gov

Future research must focus on moving beyond simple reuse to creating closed-loop systems where the IL is recovered, purified, and returned to the process stream. Several promising techniques are being explored for imidazolium-based ILs, which can be adapted for this compound:

Distillation/Evaporation: Taking advantage of the negligible vapor pressure of ILs, volatile products or contaminants can be removed under reduced pressure, leaving the purified IL behind. chalmers.seresearchgate.net

Liquid-Liquid Extraction: Using an immiscible solvent, target compounds (either the product or impurities) can be selectively extracted from the IL phase. The choice of solvent is critical to ensure minimal cross-contamination and ease of separation.

Membrane Separation: Techniques like nanofiltration and reverse osmosis can be employed to separate ILs from aqueous solutions or other process streams based on ionic size. chalmers.seresearchgate.net

Adsorption: Materials such as activated carbon can be used to selectively adsorb impurities from the used IL, allowing for its regeneration. researchgate.net

Crystallization: By altering temperature or adding an anti-solvent, the IL can be crystallized from the solution, separating it from dissolved contaminants. researchgate.net

The challenge lies in integrating these techniques seamlessly into an industrial process to maximize recovery rates, minimize energy consumption, and maintain the chemical integrity of the IL over many cycles.

Expanding the Scope of Green Chemistry Principles in this compound Synthesis and Application

Ionic liquids are often termed "green solvents" due to properties like low volatility, which reduces air pollution from volatile organic compounds (VOCs). isroset.org However, a comprehensive application of green chemistry principles requires examining the entire lifecycle of the compound, from its synthesis to its final fate.

Future research will focus on:

Greener Synthesis Routes: Traditional synthesis of imidazolium (B1220033) chlorides can involve volatile organic solvents and halide-containing reactants. researchgate.net Research is needed to develop alternative, "halide-free" synthesis pathways that use more benign starting materials and generate less hazardous waste. researchgate.net Furthermore, employing alternative energy sources like microwave irradiation can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. isroset.org

Life Cycle Assessment (LCA): To truly quantify the "greenness" of this compound, comprehensive Life Cycle Assessments are necessary. An LCA evaluates the environmental impact of the IL from "cradle to gate," including the production of raw materials, the synthesis process, its application, and its recycling or disposal. This allows for a direct comparison with conventional solvents and processes, identifying key areas for environmental improvement. For example, LCAs on similar ILs have shown that major environmental impacts can come from the synthesis of precursors, highlighting the need for greener upstream processes.

Biodegradability and Ecotoxicity: While low volatility is an advantage, the solubility of many ILs in water raises concerns about their potential impact on aquatic ecosystems. A critical area of future research is the design of functionalized derivatives of this compound that are inherently biodegradable, breaking down into harmless components after their useful life.

Industrial Scale-Up and Economic Feasibility Studies for Promising Applications of this compound

Translating the promising results from laboratory research into large-scale industrial applications presents significant challenges. Future work must address both the technical and economic aspects of scaling up processes that utilize this compound.

Technical Scale-Up Challenges: Scaling up the synthesis of ILs requires moving from batch to continuous processes, which demands robust process control and engineering solutions. The use of technologies like microwave-assisted synthesis, which has been explored for similar ILs, needs to be evaluated for large-scale production to ensure consistent quality and efficiency. tue.nl Furthermore, the handling of viscous ILs and the design of reactors and separation units that can operate efficiently at an industrial scale require significant engineering research.

Economic Feasibility: The economic viability of any IL-based process hinges on several factors. The high initial cost of the IL is a primary concern, which reinforces the critical need for the highly efficient recycling processes discussed previously. nih.gov Economic feasibility studies must conduct a thorough cost-benefit analysis comparing the entire IL-based process to traditional methods. This analysis should include:

The capital cost of new equipment.

The operational cost, including the price of the IL and energy consumption.

Savings from increased efficiency, higher product purity, or reduced use of volatile solvents.

The economic benefits of high IL recovery and reuse rates.

Before widespread industrial adoption, it is also imperative to conduct comprehensive toxicity assessments to ensure worker safety and predict the environmental fate of the compound in case of accidental release. nih.gov Filling these knowledge gaps is essential for both regulatory approval and public acceptance of IL-based technologies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-pentyl-3-methylimidazolium chloride in high purity?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylimidazole with 1-chloropentane under controlled conditions. A microwave-assisted method (80°C, 1 hour) yields high purity (>98%) by minimizing side reactions. Post-synthesis, unreacted reagents are removed via ether washing, and the product is dried under vacuum . Purification steps like repeated recrystallization or column chromatography may enhance purity.

Q. What characterization techniques are essential for confirming the structure and purity of this ionic liquid?

- Methodological Answer : Key techniques include:

- 1H-NMR : To confirm alkyl chain integration and absence of unreacted precursors (e.g., δ 1.2–1.6 ppm for pentyl protons) .

- FT-IR : Peaks at 3100–3150 cm⁻¹ (C-H stretching in imidazolium ring) and 1570 cm⁻¹ (C=N stretching) validate structural integrity .

- UV-Vis Spectroscopy : Monitors absorbance in the 200–300 nm range for impurities .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .

Q. What are the recommended storage conditions and safety precautions for handling this compound?

- Methodological Answer :

- Storage : Store in a dry, ventilated environment at 15–25°C to prevent hydrolysis. Use airtight containers to avoid moisture absorption .

- Safety : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the alkyl chain length in imidazolium-based ionic liquids influence their physicochemical properties and catalytic efficiency?

- Methodological Answer :

- Physicochemical Effects : Longer alkyl chains (e.g., pentyl vs. ethyl) reduce polarity, lowering solubility in polar solvents but enhancing hydrophobicity. Density decreases with chain length (e.g., 1.127 g/mL for pentyl nitrate vs. 1.34 g/mL for ethyl chloride analogs) .

- Catalytic Impact : Longer chains improve substrate accessibility in biphasic systems but may reduce diffusion rates. Comparative studies with 1-butyl-3-methylimidazolium chloride show pentyl derivatives enhance yields in microwave-assisted reactions (e.g., 85% vs. 78%) .

Q. What methodologies resolve contradictions in reported thermophysical data (e.g., density, viscosity) for this ionic liquid?

- Methodological Answer :

- Standardization : Use calibrated instruments (e.g., vibrating tube densitometers) under controlled humidity and temperature (25°C ± 0.1°C) .

- Anion Effects : Conflicting LCST behavior (e.g., absence in iodide vs. chloride salts) highlights the need for anion-specific studies. Computational simulations (MD or DFT) can clarify cation-anion-solvent interactions .

Q. What experimental strategies optimize the use of this ionic liquid as a solvent in microwave-assisted organic reactions?

- Methodological Answer :

- Reaction Design : Use solvent-free conditions with 10–15 mol% ionic liquid. Microwave power (300–600 W) and irradiation time (5–10 min) balance yield and energy efficiency .

- Recyclability : Post-reaction, extract products with ethyl acetate, and recover the ionic liquid via vacuum drying (≥3 cycles without significant activity loss) .

Q. How do computational simulations contribute to understanding solvent-solute interactions in this ionic liquid?

- Methodological Answer :

- MD Simulations : Predict hydrogen-bonding networks between the chloride anion and polar substrates. For example, simulations reveal preferential solvation of aromatic aldehydes in the ionic liquid’s nonpolar domains .

- DFT Studies : Calculate charge distribution to explain catalytic activity (e.g., partial charge on C2-H of imidazolium facilitates acid-base catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.